Sweetness Intensity: Reb N Delivers 25% Higher Sweetness Than Reb A at Equivalent Concentration
In a direct head-to-head sensory evaluation conducted by Cargill Inc., Rebaudioside N, Rebaudioside A, and Rebaudioside D were each prepared at 500 ppm in water and evaluated at room temperature by trained sensory scientists against sucrose reference standards (6%, 7%, 8% by weight) [1]. Reb N exhibited a sweetness intensity of 7.5% sucrose equivalence (SE), Reb D exhibited 7% SE, and Reb A exhibited 6% SE [1]. This represents a 1.5 percentage-point absolute increase and a 25% relative increase in perceived sweetness for Reb N compared to Reb A at identical concentration [1].
| Evidence Dimension | Sweetness intensity at 500 ppm concentration |
|---|---|
| Target Compound Data | 7.5% sucrose equivalence (SE) |
| Comparator Or Baseline | Reb A: 6% SE; Reb D: 7% SE |
| Quantified Difference | +25% relative to Reb A; +7.1% relative to Reb D |
| Conditions | 500 ppm (wt/wt) in water, room temperature sensory evaluation by trained panelists; sucrose reference standards at 6%, 7%, 8% by weight [1] |
Why This Matters
Higher sweetness potency at equivalent concentration enables lower use levels for target sweetness intensity, potentially reducing cost-in-use and minimizing formulation impact.
- [1] Carlson TL, Knutson NE, inventors; Cargill Inc, assignee. Sweetener and sweetened compositions incorporating rebaudoside N. United States patent application US 2016/0198750 A1. 2016 Jul 14. Example 2, paragraph [0472]-[0473]. View Source
